1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various hematological malignancies and autoimmune diseases.
Mecanismo De Acción
1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine inhibits BTK by binding to the kinase domain and preventing its activation by upstream signaling molecules. This leads to downstream inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In addition, this compound has been shown to inhibit other kinases in the B-cell signaling pathway, including phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects
Inhibition of BTK by this compound leads to a decrease in B-cell activation, proliferation, and survival. This has been demonstrated by a reduction in the levels of phosphorylated BTK and downstream signaling molecules in preclinical models. This compound has also been shown to induce apoptosis in B-cell malignancies. In addition, this compound has immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit other kinases in the B-cell signaling pathway. However, this compound has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine include clinical trials in patients with B-cell malignancies and autoimmune diseases. In addition, there is potential for combination therapy with other targeted agents, such as venetoclax or lenalidomide, to enhance the anti-tumor activity of this compound. Further research is also needed to better understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-(3-fluorobenzyl)phenol with carbon disulfide to form 4-[(3-fluorobenzyl)thio]phenol. This compound is then reacted with pyrrolidine and a base to form 1-({4-[(3-fluorobenzyl)thio]phenyl}carbonothioyl)pyrrolidine, which is subsequently converted to this compound by reacting it with a methylating agent.
Aplicaciones Científicas De Investigación
1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-16-5-3-4-14(12-16)13-21-17-8-6-15(7-9-17)18(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVTZZOYBRJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.